molecular formula C9H9ClFN3O B2438840 [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride CAS No. 2287340-80-9

[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride

Cat. No.: B2438840
CAS No.: 2287340-80-9
M. Wt: 229.64
InChI Key: QBCWQOYXWQIRFM-UHFFFAOYSA-N
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Description

[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorinated pyridine ring, an oxazole ring, and a methanamine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. One common method includes the use of fluorinating agents to introduce the fluorine atom into the pyridine ring . The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorinated pyridine ring and oxazole moiety play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride stands out due to its unique combination of a fluorinated pyridine ring and an oxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[5-(5-fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O.ClH/c10-6-1-2-8(12-5-6)9-3-7(4-11)13-14-9;/h1-3,5H,4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCWQOYXWQIRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C2=CC(=NO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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